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molecular formula C10H11IO2 B177393 Propan-2-yl 4-iodobenzoate CAS No. 111160-45-3

Propan-2-yl 4-iodobenzoate

Cat. No. B177393
M. Wt: 290.1 g/mol
InChI Key: SXFVSQLXRDMMJP-UHFFFAOYSA-N
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Patent
US05691349

Procedure details

Thionyl chloride (1.4 ml) was added to a solution of 4-iodobenzoic acid (3.72 g) in isopropanol (25 ml) and the reaction mixture heated at 50° C. for several hours. The reaction mixture was cooled to ambient temperature and evaporated. Methylene chloride was added to the residue and the mixture filtered. The filtrate was washed with saturated sodium bicarbonate solution, water, saturated brine, dried (MgSO4) and evaporated to give isopropyl-4-iodo-benzoate as an oil (1.5 g); NMR: 1.28-137(6H,d), 5.04-5.21(1H,m), 7.65-7.74(2H,d), 7.88-7.95(2H,d); m/z 291(M+H).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[CH:15](O)([CH3:17])[CH3:16]>>[CH:15]([O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:6]([I:5])=[CH:7][CH:8]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.72 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Methylene chloride was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
The filtrate was washed with saturated sodium bicarbonate solution, water, saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC(C1=CC=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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